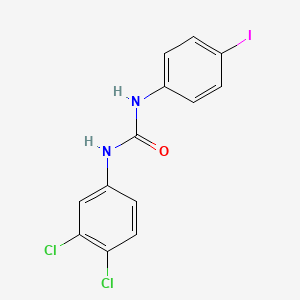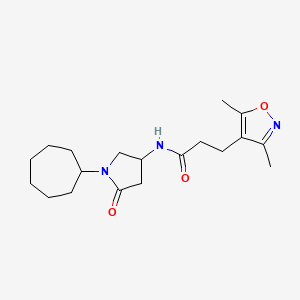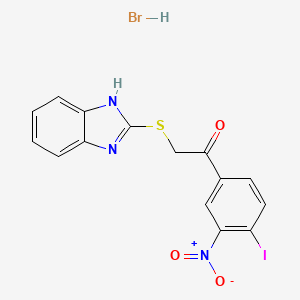![molecular formula C21H25ClN2O4 B6083974 N-(3-chloro-4-methoxyphenyl)-3-[1-(2-methyl-3-furoyl)-3-piperidinyl]propanamide](/img/structure/B6083974.png)
N-(3-chloro-4-methoxyphenyl)-3-[1-(2-methyl-3-furoyl)-3-piperidinyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-4-methoxyphenyl)-3-[1-(2-methyl-3-furoyl)-3-piperidinyl]propanamide, also known as CFTRinh-172, is a small molecule inhibitor of cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. CFTR is a protein that regulates the transport of salt and water across epithelial cells, and mutations in the CFTR gene cause cystic fibrosis (CF), a life-threatening genetic disease. CFTRinh-172 has been widely used in scientific research to study the physiological and pathological roles of CFTR and to develop new therapies for CF.
作用機序
N-(3-chloro-4-methoxyphenyl)-3-[1-(2-methyl-3-furoyl)-3-piperidinyl]propanamide inhibits CFTR chloride channel activity by binding to a site on the cytoplasmic side of the channel pore. This binding prevents the opening of the channel and the flow of chloride ions across the cell membrane. This compound is a reversible inhibitor, meaning that its inhibitory effect can be reversed by removing the compound from the cell or by washing the cell with a CFTR activator.
Biochemical and physiological effects:
This compound has several biochemical and physiological effects, including:
1. Inhibition of CFTR activity: this compound inhibits CFTR chloride channel activity in a dose-dependent manner, with an IC50 value of around 300 nM in human airway epithelial cells.
2. Reduction of mucus viscosity: this compound has been shown to reduce the viscosity of airway mucus in CF patients, possibly by inhibiting CFTR-mediated bicarbonate secretion and promoting water secretion.
3. Modulation of ion transport: this compound has been shown to modulate the activity of other ion channels and transporters, such as the epithelial sodium channel (ENaC) and the sodium-potassium-chloride cotransporter (NKCC1), which are involved in salt and water transport across epithelial cells.
実験室実験の利点と制限
N-(3-chloro-4-methoxyphenyl)-3-[1-(2-methyl-3-furoyl)-3-piperidinyl]propanamide has several advantages and limitations for lab experiments, including:
Advantages:
1. Specificity: this compound is a specific inhibitor of CFTR chloride channel, which allows researchers to selectively study the role of CFTR in physiological and pathological processes.
2. Reversibility: this compound is a reversible inhibitor, which allows researchers to control the duration and extent of CFTR inhibition.
3. Availability: this compound is commercially available from several chemical suppliers, which makes it easy to obtain and use in lab experiments.
Limitations:
1. Off-target effects: this compound may have off-target effects on other ion channels and transporters, which can complicate the interpretation of experimental results.
2. Cell type-dependent effects: this compound may have different effects on CFTR activity and other ion channels in different cell types and tissues, which can limit its generalizability to other systems.
3. Concentration-dependent effects: this compound may have concentration-dependent effects on CFTR activity and other ion channels, which can complicate the dose-response analysis of experimental results.
将来の方向性
N-(3-chloro-4-methoxyphenyl)-3-[1-(2-methyl-3-furoyl)-3-piperidinyl]propanamide has several potential future directions for scientific research, including:
1. Development of CFTR modulators: this compound can be used as a lead compound in the development of new CFTR modulators, including potentiators and correctors, which can improve the efficacy and safety of CF therapies.
2. Identification of new targets: this compound can be used as a tool to identify new targets and pathways involved in CF and other ion transport disorders, which can lead to the development of new therapies.
3. Investigation of physiological and pathological roles: this compound can be used to investigate the physiological and pathological roles of CFTR and other ion channels and transporters in various cell types and tissues, which can improve our understanding of the underlying mechanisms of ion transport disorders.
合成法
N-(3-chloro-4-methoxyphenyl)-3-[1-(2-methyl-3-furoyl)-3-piperidinyl]propanamide can be synthesized by several methods, including chemical synthesis, solid-phase synthesis, and combinatorial synthesis. The chemical synthesis of this compound involves the reaction of 3-(1-(2-methyl-3-furoyl)piperidin-3-yl)propanoic acid with 3-chloro-4-methoxyaniline in the presence of a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a base such as N,N-diisopropylethylamine (DIPEA). The resulting product is then purified by column chromatography and characterized by spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
科学的研究の応用
N-(3-chloro-4-methoxyphenyl)-3-[1-(2-methyl-3-furoyl)-3-piperidinyl]propanamide has been used in various scientific research applications, including:
1. CFTR function studies: this compound has been used to inhibit CFTR activity in various cell types and tissues, such as airway epithelial cells, intestinal epithelial cells, and sweat gland epithelial cells. This allows researchers to study the role of CFTR in salt and water transport, mucus clearance, and other physiological processes.
2. CFTR drug discovery: this compound has been used as a lead compound in the development of new CFTR modulators, including potentiators that enhance CFTR activity and correctors that restore CFTR function in CF cells.
3. CF therapy development: this compound has been used in preclinical studies to evaluate the efficacy and safety of CFTR modulators and other CF therapies, such as gene therapy and cell therapy.
特性
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-3-[1-(2-methylfuran-3-carbonyl)piperidin-3-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O4/c1-14-17(9-11-28-14)21(26)24-10-3-4-15(13-24)5-8-20(25)23-16-6-7-19(27-2)18(22)12-16/h6-7,9,11-12,15H,3-5,8,10,13H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPOODVZHSFLSQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)N2CCCC(C2)CCC(=O)NC3=CC(=C(C=C3)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

methanone](/img/structure/B6083911.png)
![1-(3-chlorophenyl)-4-[(4-isonicotinoyl-1-piperazinyl)carbonyl]-2-pyrrolidinone](/img/structure/B6083929.png)
![N,N-dimethyl-1-[(5-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazol-3-yl)carbonyl]-3-pyrrolidinamine](/img/structure/B6083938.png)
![1-ethyl-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-4-sulfonamide](/img/structure/B6083940.png)


![2-cyclohexyl-N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B6083954.png)

![9-(4-methoxyphenyl)-7-(3-methylbutyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B6083969.png)
![2-[1-({5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)-3-piperidinyl]-1,3-benzoxazole](/img/structure/B6083978.png)
![N-(2-allyl-2-hydroxy-1-methyl-4-penten-1-yl)-3-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6083983.png)
![3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone](/img/structure/B6083985.png)
![3-[2-(1-azocanyl)-2-oxoethyl]-4-isopropyl-2-piperazinone](/img/structure/B6083991.png)
![N-(4-ethoxyphenyl)-2-[(4-ethyl-5-{3-[(2,2,3,3-tetrafluoropropoxy)methyl]phenyl}-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B6084005.png)